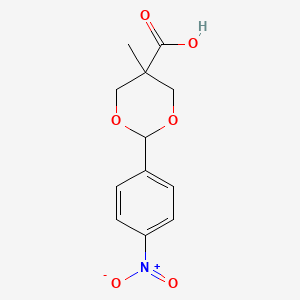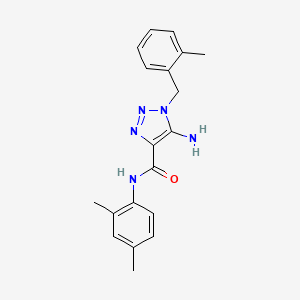
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid, also known as MNDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNDA belongs to the class of dioxane carboxylic acids, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Characterization
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid and its derivatives are primarily utilized in the synthesis and characterization of co-crystals, metal-organic frameworks (MOFs), and polymers. These compounds play a critical role in developing new materials with desirable properties such as enhanced stability, specific photoluminescence, and potential applications in optical storage and catalysis.
Co-crystals Formation : Wu et al. (2020) demonstrated the synthesis of co-crystals involving aromatic carboxylic acids and bis(benzimidazole) derivatives, leading to structures with unique hydrogen bond interactions and π−π interactions, indicative of their potential in creating diverse supramolecular architectures (Wu et al., 2020).
Metal-Organic Frameworks (MOFs) : Zhao et al. (2013) reported the assembly of a new copper-based MOF using 5-nitro-1,2,3-benzenetricarboxylic acid, showcasing its efficiency as a recyclable catalyst for β-ketoesters enamination. This highlights the compound's role in catalysis and MOFs' design with specific functional applications (Zhao et al., 2013).
Polymer Synthesis and Applications : Meng et al. (1996) explored the copolymerization of nitrophenyl derivatives, including those similar in structure to 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid, resulting in materials with significant birefringence. These findings open up possibilities for using such derivatives in the development of advanced optical materials (Meng et al., 1996).
Chemical Sensing and Detection
The compound and its related structures are used in the detection of nitro aromatic compounds (NACs), demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and security.
- Fluorescent Sensing of NACs : Yan et al. (2017) synthesized a derivative that served as a highly selective and sensitive fluorescence sensor for trinitrophenol (TNP), outperforming other sensors in detecting explosive compounds. The study emphasizes the potential of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid derivatives in environmental and security applications (Yan et al., 2017).
特性
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(11(14)15)6-18-10(19-7-12)8-2-4-9(5-3-8)13(16)17/h2-5,10H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBFUMRYUOSFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2840267.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)
![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)
![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)
![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)
![2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2840288.png)